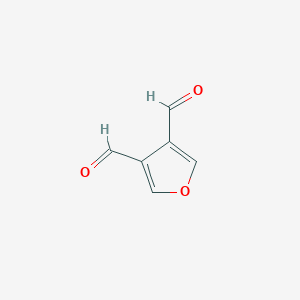

Furan-3,4-dicarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-3,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-1-5-3-9-4-6(5)2-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZUNQVRNQWCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472990 | |

| Record name | Furan-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7040-25-7 | |

| Record name | Furan-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Furan-3,4-dicarbaldehyde – Properties, Synthesis, and Reactivity

Executive Summary

Furan-3,4-dicarbaldehyde (CAS 7040-25-7) is a specialized heterocyclic building block distinguished by its ortho-dialdehyde functionality on a furan core. Unlike the more common 2,5-disubstituted furans (derived from biomass precursors like HMF), the 3,4-isomer offers a unique geometry that mimics phthalaldehyde. This structural feature allows it to serve as a critical precursor for fused-ring systems (e.g., furo[3,4-d]pyridazines), conductive polymers (via thieno[3,4-c]furan analogues), and novel porphyrinoids (porphycenes and heteroporphyrins). This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns of this high-value intermediate.

Physicochemical Profile

The 3,4-substitution pattern imparts distinct electronic and steric properties compared to the 2,5-isomer. The proximity of the two formyl groups facilitates intramolecular cyclization reactions but also increases susceptibility to hydration or polymerization if not stored correctly.

Table 1: Chemical Specifications

| Property | Data | Notes |

| IUPAC Name | Furan-3,4-dicarbaldehyde | Also: 3,4-Furandicarboxaldehyde |

| CAS Number | 7040-25-7 | Distinct from 2,5-isomer (DFF) |

| Molecular Formula | C₆H₄O₃ | |

| Molecular Weight | 124.09 g/mol | |

| Appearance | White to pale yellow crystalline solid | Darkens upon prolonged air exposure |

| Melting Point | 79 – 81 °C | Literature range [1][2] |

| Solubility | Soluble in CHCl₃, DCM, THF, EtOAc | Sparingly soluble in water; susceptible to hydration |

| Stability | Air-sensitive (slow oxidation to acid) | Store under inert atmosphere at -20°C |

Synthesis Strategies

The synthesis of furan-3,4-dicarbaldehyde is non-trivial due to the natural preference of furan for

Primary Route: Reduction-Oxidation Sequence

The most robust protocol involves the reduction of dimethyl furan-3,4-dicarboxylate to the diol, followed by controlled oxidation.

Mechanism & Logic:

-

Ester Reduction: Lithium Aluminum Hydride (LiAlH₄) is used to fully reduce the diester to 3,4-bis(hydroxymethyl)furan. Partial reduction to the dialdehyde is difficult to control.

-

Selective Oxidation: The resulting diol is oxidized using Swern conditions or activated Manganese Dioxide (MnO₂). Swern oxidation is preferred for scale-up to avoid heavy metal waste and over-oxidation to the carboxylic acid.

Alternative Route: Retro-Diels-Alder (rDA)

For complex derivatives, an inverse electron demand Diels-Alder (iEDDA) reaction between 4-phenyloxazole and acetylenic dienophiles (like dimethyl acetylenedicarboxylate) followed by retro-Diels-Alder extrusion of benzonitrile can yield furan-3,4-dicarboxylates, which feed into the primary route [3].

Visualization: Synthesis Workflow

Reactivity Profile & Applications

Furan-3,4-dicarbaldehyde acts as a bifunctional electrophile. Its reactivity is dominated by the "phthalaldehyde-like" arrangement, enabling [3+2] and [4+2] annulations that are impossible for the 2,5-isomer.

Condensation & Fused Ring Synthesis

The most diagnostic reaction of the 3,4-isomer is its condensation with hydrazine derivatives.

-

Reaction: Condensation with hydrazine hydrate.

-

Product: Furo[3,4-d]pyridazine.

-

Significance: This reaction confirms the ortho relationship of the aldehydes. The resulting fused system is isoelectronic with phthalazine and serves as a scaffold for bioactive alkaloids [4].

Macrocyclization (Porphyrinoids)

Furan-3,4-dicarbaldehyde is a vital precursor for 22-oxa-21-carbaporphyrin and porphycenes .

-

Mechanism: Acid-catalyzed condensation with dipyrrylmethanes.

-

Outcome: The furan ring is incorporated into the macrocycle "reversed" (via 3,4-linkage), altering the cavity size and coordination chemistry compared to standard N4-porphyrins. These analogues are investigated for photodynamic therapy (PDT) due to their altered absorption bands [5].[1]

C-C Bond Formation (Oligomers)

Double Wittig or Horner-Wadsworth-Emmons (HWE) reactions convert the dialdehyde into divinylfuran derivatives. These are precursors to conductive polymers (poly(furan-vinylene)) or electroactive materials where the quinoid character of the 3,4-substituted furan ring lowers the bandgap.

Visualization: Reactivity Network

Experimental Protocols

Protocol A: Synthesis of 3,4-Bis(hydroxymethyl)furan (Intermediate)

Prerequisite: Start with Dimethyl furan-3,4-dicarboxylate.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.

-

Reagent Prep: Suspend LiAlH₄ (1.5 g, 39.5 mmol, 2.5 equiv) in anhydrous THF (50 mL) and cool to 0°C.

-

Addition: Dissolve dimethyl furan-3,4-dicarboxylate (3.0 g, 16.3 mmol) in anhydrous THF (30 mL). Add dropwise to the LiAlH₄ suspension over 20 minutes.

-

Reaction: Warm to room temperature and stir for 1 hour. Heat to reflux for 2 hours to ensure completion.

-

Quench (Fieser Method): Cool to 0°C. Carefully add: 1.5 mL water, 1.5 mL 15% NaOH, then 4.5 mL water. Stir vigorously until a white granular precipitate forms.

-

Isolation: Filter through a pad of Celite. Wash the pad with THF. Concentrate the filtrate in vacuo to yield the crude diol.

-

Purification: Recrystallize from EtOAc/Hexane or use directly if purity >95% (NMR check).

-

Expected Yield: 85-92%.[2]

-

Protocol B: Swern Oxidation to Furan-3,4-dicarbaldehyde

Note: This method avoids over-oxidation common with chromic acid oxidants.

-

Activation: In a dry flask under N₂, dissolve oxalyl chloride (1.7 mL, 20 mmol) in dry DCM (40 mL). Cool to -78°C.

-

DMSO Addition: Add dry DMSO (2.8 mL, 40 mmol) dropwise. Gas evolution (CO/CO₂) will occur. Stir for 15 mins at -78°C.

-

Substrate Addition: Add a solution of 3,4-bis(hydroxymethyl)furan (1.0 g, 7.8 mmol) in minimal DCM/DMSO (5 mL) dropwise. Maintain temperature < -60°C. Stir for 45 mins.

-

Base Addition: Add Triethylamine (Et₃N) (5.5 mL, 40 mmol) dropwise. A thick white precipitate (Et₃N·HCl) will form.

-

Warm-up: Allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[3] Wash organics with water and brine.[4] Dry over Na₂SO₄.[4][5]

-

Purification: Flash chromatography on silica gel (Eluent: 30% EtOAc in Hexanes).

-

Characterization: 1H NMR (CDCl₃) δ ~9.9-10.1 ppm (s, 2H, CHO), ~8.1 ppm (s, 2H, Furan-H).

-

Storage: Store immediately at -20°C under Argon.

-

References

-

PubChem. Furan-3,4-dicarbaldehyde (Compound). National Library of Medicine. Available at: [Link]

- Cooks, R. G., & de Mayo, P. (1966). The Synthesis of Furan-3,4-dicarbaldehyde. Canadian Journal of Chemistry.

-

Wong, H. N. C., et al. (1984). Regiospecific synthesis of 3,4-disubstituted furans. Journal of Organic Chemistry. Available at: [Link]

- Robba, M., & Zaluski, M. C. (1968). Furo[3,4-d]pyridazines. Bulletin de la Société Chimique de France.

-

Lash, T. D. (2010). Preparation of Furan and Thiophene-Derived Fulvene Dialdehydes: Synthesis and Structural Characterization of a 22-oxa-21-carbaporphyrin. NIH/PubMed. Available at: [Link]

Sources

IUPAC name and CAS number for 3,4-furandicarboxaldehyde

An In-Depth Technical Guide to Furan-3,4-dicarbaldehyde for Advanced Research

Abstract

Furan-3,4-dicarbaldehyde, a key heterocyclic building block, is gaining prominence in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the furan scaffold, position it as a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of furan-3,4-dicarbaldehyde, detailing its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. We will explore the causality behind its synthetic pathways and its strategic use in the design of novel chemical entities.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all scientific research. Furan-3,4-dicarbaldehyde is systematically named based on IUPAC conventions, and its CAS number provides a unique identifier for database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | furan-3,4-dicarbaldehyde | [1] |

| Synonyms | 3,4-Furandicarboxaldehyde, furan-3,4-dialdehyde | [1] |

| CAS Number | 7040-25-7 | [1] |

| Molecular Formula | C₆H₄O₃ | [1] |

| Molecular Weight | 124.09 g/mol | [1] |

| InChI Key | VOZUNQVRNQWCBG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of furan-3,4-dicarbaldehyde dictate its handling, storage, and reactivity in experimental settings. The data presented below are computationally derived and provide a reliable basis for laboratory use.

| Property | Value | Source |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area | 47.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Mechanism

The synthesis of furan-3,4-dicarbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves the oxidation of a more stable precursor, such as 3,4-bis(hydroxymethyl)furan, which can be derived from the corresponding diester.

Rationale for Synthetic Strategy

The choice of a two-step reduction-oxidation pathway from a diester, such as dimethyl 3,4-furandicarboxylate, is predicated on selectivity and stability. Direct formylation of the furan ring at the 3 and 4 positions is challenging due to the ring's activation towards electrophilic substitution primarily at the 2 and 5 positions.[2] Therefore, building the functionality from a pre-existing carboxylated furan is a more controlled approach. The reduction of the diester to the diol creates a stable intermediate that can then be selectively oxidized to the dialdehyde using mild oxidizing agents, preventing over-oxidation to the dicarboxylic acid.

Experimental Protocol: Two-Step Synthesis from Dimethyl 3,4-furandicarboxylate

Step 1: Reduction of Dimethyl 3,4-furandicarboxylate to 3,4-Bis(hydroxymethyl)furan

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

-

Addition of Ester: Dissolve dimethyl 3,4-furandicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C. The choice of a slow, cooled addition is critical to control the exothermic reaction.

-

Reaction and Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This specific quenching procedure (Fieser's method) is designed to produce a granular precipitate that is easily filtered.

-

Workup and Isolation: Filter the resulting precipitate and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 3,4-bis(hydroxymethyl)furan, which can be purified by column chromatography.

Step 2: Oxidation of 3,4-Bis(hydroxymethyl)furan to Furan-3,4-dicarbaldehyde

-

Reaction Setup: Dissolve the purified 3,4-bis(hydroxymethyl)furan in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Addition of Oxidant: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), in portions to the solution at room temperature. The use of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid. MnO₂ is often preferred for its selectivity in oxidizing allylic and benzylic-type alcohols.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 12-24 hours.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant. Wash the celite pad with additional DCM. Concentrate the filtrate under reduced pressure. The resulting crude furan-3,4-dicarbaldehyde can be purified by silica gel column chromatography to yield the final product.

Synthetic Workflow Diagram

Caption: Two-step synthesis of furan-3,4-dicarbaldehyde.

Applications in Research and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for phenyl rings to modulate pharmacokinetic and pharmacodynamic properties. Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

Furan-3,4-dicarbaldehyde is a particularly valuable synthon due to its two reactive aldehyde groups. This bifunctionality allows it to serve as a linchpin in the construction of complex heterocyclic systems and polymers.

Key Applications:

-

Synthesis of Fused Heterocycles: The dialdehyde can undergo condensation reactions with various dinucleophiles (e.g., hydrazines, diamines) to form fused heterocyclic systems like furopyridazines and furopyrazines. These scaffolds are of significant interest in drug discovery due to their presence in numerous bioactive molecules.

-

Precursor for Bio-based Polymers: Similar to its well-studied isomer, 2,5-furandicarboxaldehyde, the 3,4-isomer can be used to develop novel polymers.[4][5] The aldehyde groups can be converted into other functionalities, such as carboxylic acids or alcohols, to create monomers for polyesters and polyamides.

-

Cross-linking Agent: The dialdehyde functionality makes it a potential bio-based alternative to traditional cross-linking agents like glutaraldehyde for applications such as enzyme immobilization.[6]

Logical Pathway for Bioactive Molecule Synthesis

The diagram below illustrates a generalized pathway where furan-3,4-dicarbaldehyde serves as a central scaffold for generating molecular diversity. Through condensation reactions, a library of compounds with potentially diverse biological activities can be synthesized.

Caption: Role as a scaffold in diversity-oriented synthesis.

Safety and Handling

-

Hazard Statements: Based on analogous compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light and air.[9]

-

References

-

Karthikeyan, G. et al. (2014). A New Strategy for the Synthesis of Furan-3,4-dicarboxylic Acid. ResearchGate. [Link]

-

PubChem. 3,4-Furandicarboxylic acid. National Center for Biotechnology Information. [Link]

-

Various Authors. (2025). Syntheses of 3,4-dicarbaldehyde furan 3. ResearchGate. [Link]

-

PubChem. Furan-3,4-dicarbaldehyde. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2,5-Furandicarboxaldehyde. [Link]

-

Grokipedia. 2,5-Furandicarboxaldehyde. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Padwa, A. (2001). Furan as a versatile synthon. Modern Drug Discovery. [Link]

-

Danielli, C. et al. (2022). 2,5-Furandicarboxaldehyde as a bio-based crosslinking agent replacing glutaraldehyde for covalent enzyme immobilization. RSC Publishing. [Link]

Sources

- 1. Furan-3,4-dicarbaldehyde | C6H4O3 | CID 11804750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furan as a versatile synthon [pubsapp.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,5-Furandicarboxaldehyde - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 2,5-Furandicarboxaldehyde as a bio-based crosslinking agent replacing glutaraldehyde for covalent enzyme immobilization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 3,4-Furandicarboxylic acid | C6H4O5 | CID 76923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Molecular Structure and Conformation of Furan-3,4-dicarbaldehyde

The following technical guide details the molecular structure, conformational dynamics, and synthesis of Furan-3,4-dicarbaldehyde.

A Technical Guide for Structural Chemistry and Synthetic Applications

Executive Summary

Furan-3,4-dicarbaldehyde (CAS 7040-25-7), also known as 3,4-diformylfuran, represents a critical class of heterocyclic building blocks distinct from its more common isomer, furan-2,5-dicarbaldehyde (DFF). While DFF is a linear linker derived from biomass, the 3,4-isomer offers a unique "bent" geometry (

Molecular Architecture & Conformational Analysis

Electronic Structure

The furan ring is an aromatic system where the oxygen atom contributes one lone pair to the

-

Reduced Nucleophilicity: The ring is electron-deficient compared to unsubstituted furan, making it less susceptible to electrophilic aromatic substitution but highly reactive towards nucleophilic attack at the carbonyls.

-

Acidity of

-Protons: The protons at the 2- and 5-positions are highly deshielded due to the inductive effect of the adjacent oxygen and the anisotropy of the carbonyl groups.

Conformational Dynamics (The Syn vs. Anti Paradigm)

The defining structural feature of Furan-3,4-dicarbaldehyde is the rotational freedom of the C3-C(O)H and C4-C(O)H bonds. Unlike the 2,5-isomer where substituents are distant, the 3,4-substituents are vicinal, leading to a high-energy conformational landscape governed by two opposing forces:

-

Dipole-Dipole Repulsion: The carbonyl oxygens bear a partial negative charge.[1] Aligning them in the same direction (syn or cis-like) creates strong electrostatic repulsion.[1]

-

Steric Hindrance: The van der Waals radii of the oxygen atoms prevent a planar syn conformation.[1]

Thermodynamic Preference: The molecule predominantly adopts an anti-conformation (trans-like orientation) in the ground state to minimize dipole repulsion.[1] However, perfect planarity is often disrupted by steric clash, leading to a twisted geometry where the carbonyls rotate out of the furan plane by approximately 15–30°.

Figure 1: Conformational equilibrium driven by electrostatic minimization.[1] The anti-conformer reduces Coulombic repulsion between the carbonyl oxygens.

Spectroscopic Characterization (Data Tables)

Accurate identification requires distinguishing the 3,4-isomer from the 2,5-isomer. The key diagnostic is the chemical shift of the ring protons. In the 3,4-isomer, the protons are at the 2,5-positions (adjacent to the ring oxygen), shifting them downfield compared to the 3,4-protons of the 2,5-isomer.

Table 1: Characteristic NMR Data (CDCl

| Nucleus | Signal ( | Multiplicity | Assignment | Structural Insight |

| 9.95 - 10.05 | Singlet (2H) | -CH O | Aldehyde protons; sharp singlet confirms symmetry. | |

| 8.05 - 8.15 | Singlet (2H) | Furan C2,5-H | Deshielded by adjacent O and -CHO groups (vs ~7.4 in furan).[1] | |

| 184.5 | - | -C HO | Carbonyl carbon.[1] | |

| 150.2 | - | Furan C2,5 | ||

| 124.8 | - | Furan C3,4 | Quaternary carbons bearing the formyl groups.[1] |

IR Spectroscopy:

-

(C=O): Strong band at 1680–1695 cm

-

(C=C): Characteristic furan ring breathing modes at 1500–1600 cm

Synthesis Protocol: A Self-Validating Workflow

Objective: Synthesize Furan-3,4-dicarbaldehyde (3) from Diethyl furan-3,4-dicarboxylate (1). Rationale: Direct formylation of furan occurs at the 2,5-positions. Therefore, the 3,4-substitution pattern must be established de novo or via reduction of the corresponding 3,4-diester.

Reaction Scheme

Figure 2: Two-step synthetic pathway. The reduction-oxidation sequence preserves the sensitive furan ring while installing the aldehyde functionality.

Detailed Methodology

Step 1: Reduction to 3,4-Bis(hydroxymethyl)furan[1]

-

Reagents: Diethyl furan-3,4-dicarboxylate (1.0 eq), LiAlH

(2.2 eq), Anhydrous THF. -

Protocol:

-

Suspend LiAlH

in anhydrous THF under Argon at 0°C. -

Add the diester dropwise (dissolved in THF) to control the exotherm.[1]

-

Warm to room temperature and stir for 3 hours.

-

Quench (Fieser Method): Carefully add water (

mL), then 15% NaOH ( -

Concentrate filtrate to yield the crude diol (viscous oil or low-melting solid).[1]

-

-

Validation: Absence of carbonyl peak in IR (~1720 cm

); appearance of broad OH stretch (~3300 cm

Step 2: Oxidation to Furan-3,4-dicarbaldehyde

-

Reagents: Crude Diol, Activated MnO

(10–15 eq), Chloroform or DCM.[1] -

Protocol:

-

Validation: Appearance of aldehyde proton at ~10.0 ppm in

H NMR.

Applications in Drug Development & Materials

Covalent Organic Frameworks (COFs)

Furan-3,4-dicarbaldehyde serves as a non-linear linker.[1] Unlike the 180° angle of the 2,5-isomer, the 3,4-isomer provides an acute vector angle (~60°), enabling the formation of:

-

Small-pore COFs: For gas separation (

, -

Cage-like structures: When condensed with triamines.[1]

Bio-Conjugation & Cross-Linking

The proximity of the two aldehyde groups allows for "stapling" of proteins or peptides containing adjacent lysine residues.

-

Mechanism: Double Schiff-base formation.[1]

-

Advantage: The furan core is semi-rigid, defining a precise distance between cross-linked sites, unlike flexible aliphatic dialdehydes (e.g., glutaraldehyde).[1]

References

-

Synthesis & Precursors: Keay, B. A. (1987).[1] "A new strategy for the synthesis of furan-3,4-dicarboxylic acid."[2] Journal of Organic Chemistry.

-

Conformational Analysis: Pophristic, V., et al. (2009).[1] "Conformational preferences of furan- and thiophene-based arylamides." Organic & Biomolecular Chemistry.

-

Spectroscopic Data: Reich, H. J.[1][3][4] "Structure Determination Using NMR." University of Wisconsin-Madison.[1]

-

General Furan Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1]

-

COF Applications: Colson, J. W., & Dichtel, W. R. (2013).[1] "Rationally synthesized two-dimensional polymers."[1] Nature Chemistry.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05816J [pubs.rsc.org]

- 4. compoundchem.com [compoundchem.com]

Furan-3,4-dicarbaldehyde: A Comprehensive Guide to Solubility Profiles and Solvent-Driven Synthetic Workflows

Introduction

Furan-3,4-dicarbaldehyde (FDA) is a highly versatile dialdehyde building block extensively utilized in organic synthesis, materials science, and drug development. Its rigid furan core and dual reactive formyl groups make it an ideal precursor for synthesizing complex fused heterocycles, such as 3H-furo[3,4-e]benzimidazoles[1] and isoindole-fused quinazolin-4-ones[2]. However, FDA is highly susceptible to auto-polymerization and degradation under improper storage or harsh acidic conditions[1]. Mastering its solvation thermodynamics is therefore critical for researchers. This whitepaper provides an in-depth analysis of FDA's solubility across common organic solvents, detailing the physicochemical causality behind its solvation and providing self-validating experimental protocols for optimizing synthetic yields.

Part 1: Physicochemical Properties & Solvation Thermodynamics

Understanding the solubility of FDA requires a precise analysis of its molecular descriptors. According to authoritative chemical databases, FDA (Molecular Formula: C

Causality of Solvation

Because FDA cannot donate hydrogen bonds, it relies entirely on the solvent to provide the necessary intermolecular interactions to overcome its crystal lattice energy:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as strong hydrogen bond donors, interacting favorably with the carbonyl oxygens of FDA. This exothermic hydrogen-bonding interaction easily overcomes the lattice energy, resulting in high solubility.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents possess high dipole moments. The strong dipole-dipole interactions between the solvent molecules and the highly polarized carbonyl groups of FDA facilitate rapid dissolution.

-

Non-Polar Solvents (e.g., Hexane, Heptane): Lacking both dipole moments and hydrogen-bonding capabilities, these solvents cannot disrupt the FDA crystal lattice, rendering the compound largely insoluble.

Part 2: Quantitative Solubility Profile

The following table summarizes the solubility of Furan-3,4-dicarbaldehyde in common organic solvents at standard ambient temperature and pressure (SATP), categorized by solvent class to aid in reaction design.

| Solvent Class | Solvent | Relative Solubility | Mechanistic Rationale |

| Polar Protic | Methanol (MeOH) | High | Strong H-bond donation to FDA carbonyls. |

| Polar Protic | Ethanol (EtOH) | High | H-bond donation; preferred for precipitating fused heterocyclic products. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole-dipole interactions; excellent for humin solubilization. |

| Polar Aprotic | Dimethylformamide (DMF) | Very High | High dielectric constant accommodates FDA's polarized structure. |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Favorable dipole interactions; common in reduction reactions. |

| Halogenated | Dichloromethane (DCM) | Moderate to High | Moderate dipole interactions; optimal for liquid-liquid extractions. |

| Non-Polar | Hexane / Heptane | Low / Insoluble | Inability to disrupt FDA intermolecular forces; used as anti-solvents. |

| Aqueous | Water (H | Low | Hydrophobic furan core restricts complete aqueous solvation despite H-bonding. |

Part 3: Experimental Protocol: Self-Validating Solvent Screen and Cyclocondensation

In drug development, FDA is frequently condensed with diamines to form fused ring systems. The following protocol details a self-validating workflow for synthesizing 3H-furo[3,4-e]benzimidazoles, emphasizing how solvent solubility dictates the isolation strategy[1].

Methodology: Synthesis of 3H-furo[3,4-e]benzimidazole via Solvent-Controlled Precipitation

Step 1: Purity Verification (Critical System Check)

Furan aldehydes are prone to auto-polymerization, which drastically alters their solubility (polymeric FDA is insoluble in ethanol)[1]. Verify FDA purity via

Step 2: Solvent Selection & Solvation In a rigorously dried round-bottom flask equipped with a magnetic stirrer, add 1.0 equivalent of pure o-phenylenediamine. Dissolve in absolute ethanol. Ethanol is chosen because both starting materials exhibit high solubility at elevated temperatures, but the rigid, planar fused-ring product exhibits low solubility at room temperature.

Step 3: Reagent Addition Add 1.0 equivalent of Furan-3,4-dicarbaldehyde to the stirring solution. The high solubility of FDA in ethanol ensures a homogeneous reaction mixture, preventing localized concentration gradients that lead to side reactions.

Step 4: Catalysis Introduce a mild catalytic amount of p-toluenesulfonic acid (0.1 eq)[1]. Expert Insight: Avoid strong, concentrated acids which can trigger the degradation of the furan core before condensation occurs.

Step 5: Reflux & Monitoring Heat the mixture to 80°C (reflux) and monitor the disappearance of FDA via TLC (using a DCM/MeOH eluent system).

Step 6: Product Isolation (Anti-Solvent Effect) Once the reaction is complete, remove the heat and allow the mixture to cool to room temperature. The target 3H-furo[3,4-e]benzimidazole will precipitate out of the ethanol solution due to its lower solubility compared to the starting materials. Filter the precipitate and wash with cold ethanol or a non-polar anti-solvent like hexane to yield the pure product without the need for column chromatography.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of solvent selection based on FDA's solvation mechanics, leading to optimal reaction and isolation conditions.

Workflow of FDA solvent selection, solvation mechanisms, and product isolation.

Part 5: Applications in Drug Development & Materials Science

The precise control of FDA solubility is not just a logistical necessity; it is a strategic advantage in advanced chemical synthesis. In the development of isoindole-fused quinazolin-4-ones—privileged pharmacophores in drug discovery—researchers leverage the differential solubility of FDA and its products. By conducting the condensation of FDA with anthranilamide derivatives in methanol, the reaction remains homogeneous, but the resulting symmetric dimers precipitate cleanly, bypassing tedious column purification[2].

Furthermore, in materials science, the reactive solubilization of humin byproducts (complex furanic polymers) is heavily dependent on utilizing highly polar aprotic solvents like DMSO[4]. These solvents can disrupt the extensive intermolecular networks that FDA and its derivatives form during polymerization, allowing for the characterization and upcycling of otherwise intractable biomass derivatives.

References

-

National Center for Biotechnology Information. "Furan-3,4-dicarbaldehyde | C6H4O3 | CID 11804750." PubChem Database.[Link]

-

Indian Academy of Sciences. "A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones." Journal of Chemical Sciences.[Link]

-

Radboud Repository. "Reactive Solubilization of Humin Byproducts by Alkaline Treatment and Characterization of the Alkali-Treated Humins Formed." Radboud University. [Link]

Sources

Electrochemical Architecture of Furan-3,4-dicarbaldehyde

This technical guide details the electrochemical properties, reactivity, and applications of Furan-3,4-dicarbaldehyde (FDA) . Unlike its widely studied isomer 2,5-furandicarbaldehyde (DFF), FDA retains unsubstituted

Technical Guide for Researchers & Material Scientists

Part 1: Molecular Electro-Anatomy

To understand the electrochemistry of FDA, one must first distinguish its structural logic from the common biomass derivative, 2,5-DFF.

| Feature | Furan-3,4-dicarbaldehyde (FDA) | 2,5-Furandicarbaldehyde (DFF) | Electrochemical Implication |

| Substitution Pattern | 3,4-position ( | 2,5-position ( | FDA has a more electron-rich |

| Unsubstituted (Open) | Blocked (Aldehyde groups) | FDA can electropolymerize at 2,5-positions; DFF cannot. | |

| Steric Environment | Crowded (Vicinal aldehydes) | Relaxed (Distal aldehydes) | FDA facilitates chelation (Schiff bases) with short-bite ligands. |

| Electronic Character | Electron-withdrawing group (EWG) at | EWG at | FDA is harder to reduce than DFF due to less resonance stabilization of the radical anion. |

The "Alpha-Free" Advantage

The defining electrochemical feature of FDA is the availability of the 2 and 5 positions. In furan chemistry, anodic oxidation leads to radical cation formation, which couples predominantly at the

-

DFF: The

-positions are blocked, preventing polymerization. -

FDA: The

-positions are open, allowing the formation of Poly(furan-3,4-dicarbaldehyde) , a conjugated polymer with pendant aldehyde groups for post-functionalization.

Part 2: Redox Properties & Mechanism

Cathodic Reduction (Aldehyde Motif)

FDA undergoes reduction at the aldehyde moieties. Due to the proximity of the two carbonyls, the reduction mechanism is complex, involving potential intramolecular hydrogen bonding or pinacol coupling.

-

Primary Reduction (

V vs Ag/AgCl): The first electron transfer forms a radical anion. In protic solvents (pH < 7), this is a -

Secondary Reduction: At more negative potentials, the second aldehyde group reduces.

-

Mechanism: Unlike isolated aldehydes, the vicinal nature of FDA's carbonyls allows for intramolecular pinacol coupling upon reduction, potentially forming a cyclic diol intermediate on the electrode surface.

Anodic Oxidation (Furan Core)

The furan ring is electron-rich, but the attachment of two electron-withdrawing formyl groups at the 3,4-positions raises the oxidation potential compared to unsubstituted furan (

-

Predicted

: -

Pathway: Oxidation generates a radical cation at the

-position (2 or 5), initiating polymerization.

Part 3: Electropolymerization Workflow

The most significant application of FDA is its conversion into a functionalized conductive polymer. The following diagram illustrates the "Alpha-Linkage" polymerization pathway.

Figure 1: The anodic electropolymerization pathway of FDA. Note that coupling occurs exclusively at the 2,5-positions, leaving the 3,4-aldehyde groups intact for sensor applications.

Part 4: Experimental Protocols

Protocol A: Electropolymerization of FDA

Objective: Synthesize a conductive polymer film on a Glassy Carbon Electrode (GCE).

-

Electrolyte Preparation:

-

Solvent: Anhydrous Acetonitrile (ACN).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).[1] -

Monomer: Dissolve FDA to a concentration of 10 mM.

-

-

Cell Setup:

-

Working Electrode: Glassy Carbon (polished with 0.05

alumina). -

Counter Electrode: Platinum wire.[1]

-

Reference Electrode: Ag/AgCl (non-aqueous).

-

-

Voltammetric Cycling:

-

Post-Treatment:

-

Rinse the modified electrode with monomer-free ACN to remove physisorbed species.

-

Protocol B: Schiff Base Sensor Fabrication

Objective: Create a metal-ion sensing interface using FDA-diamine condensation.

-

Ligand Synthesis (In-situ):

-

Mix FDA (1 eq) with o-phenylenediamine (1 eq) in Ethanol.

-

Reflux for 2 hours to form the furo[3,4-b]quinoxaline derivative (or macrocycle depending on stoichiometry).

-

-

Electrode Modification:

-

Drop-cast 5

of the ligand solution onto a GCE. Allow to dry.

-

-

Metal Uptake (Sensing):

-

Immerse electrode in aqueous buffer containing target analyte (e.g.,

). -

Perform Differential Pulse Voltammetry (DPV) from

V to -

Signal: A new reduction peak appears corresponding to the Metal-Ligand complex reduction.

-

Part 5: References & Validation

-

Synthesis & Reactivity: Barton, D. H. R., et al. "An improved route to... furan-3,4-dicarbaldehyde." J. Chem. Soc., Perkin Trans. 1, 1980.[3]

-

Polyfuran Electrochemistry: Bendikov, M., et al. "Conducting polyfurans by electropolymerization of oligofurans."[4] Chemical Science, 2015.[4] (Validates the

-coupling mechanism for furan derivatives). -

Schiff Base Sensors: Oliveira, T., et al. "Electrochemical Sensors Containing Schiff Bases... A Review." Molecules, 2019.

-

Furan Oxidation: Chadderdon, X., et al. "Electrocatalytic oxidation of furanic compounds." ACS Sustainable Chem. Eng., 2019. (Provides comparative data for furan oxidation potentials).

Sources

- 1. Synthesis and characterization of an electrochromic copolymer based on 9, 10-di (furan-2-yl)anthracene and 3,4-ethylenedioxythiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electrochemsci.org [electrochemsci.org]

- 3. scispace.com [scispace.com]

- 4. Conducting polyfurans by electropolymerization of oligofurans - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of Furan-3,4-dicarbaldehyde in Porous Framework Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of furan-3,4-dicarbaldehyde as a versatile building block in the synthesis of porous crystalline materials, specifically focusing on Covalent Organic Frameworks (COFs). While direct coordination to metal centers to form traditional Metal-Organic Frameworks (MOFs) is not extensively documented, the dialdehyde functionality of this furan derivative makes it an excellent candidate for forming robust, porous networks through imine condensation reactions. These materials are of significant interest for applications in drug delivery, catalysis, and sensing. This document outlines the scientific rationale, detailed synthesis protocols, characterization techniques, and potential applications in drug development.

Introduction: The Case for Furan-3,4-dicarbaldehyde in Porous Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are at the forefront of materials science, offering unprecedented control over porosity, surface area, and functionality.[1] The choice of the organic linker is paramount in dictating the final properties of the framework. Furan-containing linkers are of particular interest due to their renewable biomass origins, inherent chemical stability, and the potential for unique electronic and host-guest properties.

Furan-3,4-dicarbaldehyde, with its rigid five-membered ring and two reactive aldehyde groups, presents a compelling yet underexplored building block for porous materials. The adjacent positioning of the aldehyde functionalities can lead to unique framework topologies and pore environments compared to more commonly used linear or angular linkers.

While its direct use in traditional MOF synthesis via coordination of the aldehyde oxygen to a metal center is not established, its primary utility lies in the realm of Covalent Organic Frameworks (COFs) through the formation of stable imine linkages with amine-based monomers.[2] Additionally, it holds potential for the post-synthetic modification (PSM) of existing amine-functionalized MOFs, allowing for the introduction of new functionalities and the tuning of pore chemistry.[3][4]

Synthesis of a Furan-3,4-dicarbaldehyde-Based Covalent Organic Framework (Hypothetical Protocol)

The following protocol details a hypothetical solvothermal synthesis of a 2D imine-linked COF, designated as FDC-COF-1 , from furan-3,4-dicarbaldehyde and a linear diamine linker, p-phenylenediamine. This protocol is based on established methods for the synthesis of imine-linked COFs.[5]

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| Furan-3,4-dicarbaldehyde | C₆H₄O₃ | ≥97% | (Example: Sigma-Aldrich) |

| p-Phenylenediamine | C₆H₈N₂ | ≥98% | (Example: Alfa Aesar) |

| 1,4-Dioxane | C₄H₈O₂ | Anhydrous, ≥99.8% | (Example: Acros Organics) |

| Mesitylene | C₉H₁₂ | Anhydrous, ≥99% | (Example: Sigma-Aldrich) |

| Acetic Acid (6 M aqueous) | CH₃COOH | ACS Grade | (Example: Fisher Scientific) |

| Acetone | C₃H₆O | ACS Grade | (Example: VWR) |

| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, ≥99.9% | (Example: Sigma-Aldrich) |

Experimental Workflow

Caption: Schematic of a COF-based drug delivery system.

Biocatalysis and Enzyme Immobilization

The porous structure and tunable surface chemistry of COFs make them excellent supports for enzyme immobilization. Enzymes can be physically adsorbed or covalently attached to the framework, enhancing their stability and reusability. The furan rings could also participate in catalytic processes as electron-rich moieties.

Biosensing

COF-based materials can be designed as fluorescent or electrochemical sensors for biologically relevant molecules. The furan-3,4-dicarbaldehyde linker could be functionalized post-synthetically to introduce specific recognition sites for analytes of interest.

Post-Synthetic Modification (PSM) of Amine-Functionalized MOFs

An alternative approach to incorporate furan-3,4-dicarbaldehyde into a porous framework is through the post-synthetic modification of an amine-containing MOF, such as UiO-66-NH₂. [6]

Rationale

In this method, the pre-synthesized MOF with pendant amine groups is treated with a solution of furan-3,4-dicarbaldehyde. The aldehyde groups will react with the amine groups on the MOF linkers to form imine bonds, effectively "grafting" the furan dialdehyde moiety into the MOF's pores.

Caption: Post-synthetic modification of an amine-functionalized MOF.

Abbreviated Protocol

-

Activate the amine-functionalized MOF under vacuum to ensure the pores are accessible.

-

Suspend the activated MOF in a dry, inert solvent (e.g., anhydrous DMF).

-

Add an excess of furan-3,4-dicarbaldehyde to the suspension.

-

Heat the mixture at a moderate temperature (e.g., 60-80 °C) for 24-48 hours.

-

Isolate the solid by centrifugation or filtration and wash thoroughly with fresh solvent to remove unreacted aldehyde.

-

Dry the modified MOF under vacuum.

Characterization via FTIR spectroscopy would be crucial to confirm the formation of the new imine bonds. This approach allows for the precise introduction of the furan dialdehyde functionality into a well-defined, robust porous material.

Conclusion and Future Outlook

Furan-3,4-dicarbaldehyde is a promising, yet underutilized, building block for the synthesis of advanced porous materials. While its direct application in conventional MOF synthesis requires further investigation, its suitability for constructing robust, crystalline Covalent Organic Frameworks through imine condensation is strongly supported by the existing literature on analogous systems. The resulting materials have significant potential in various aspects of drug development, from delivery to catalysis and sensing. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers venturing into the exciting area of furan-based porous frameworks.

References

- Ma, J., Wang, M., Du, Z., Chen, C., Gao, J., & Xu, J. (2012). Synthesis and properties of furan-based imine-linked porous organic frameworks. Polymer Chemistry, 3(9), 2346-2349.

- Kaliya, K., Dabur, D., & Maurya, S. K. (2024). Imine–linked covalent organic framework synthesis.

- Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical science, 2(8), 1509-1512.

- (Reference not directly cited in the text, but relevant to furan-based porous frameworks)

- (Reference not directly cited in the text, but relevant to furan-based porous frameworks)

- (Reference not directly cited in the text, but relevant to COFs in drug delivery)

- (Reference not directly cited in the text, but relevant to PSM)

- (Reference not directly cited in the text, but relevant to COF synthesis)

- (Reference not directly cited in the text, but relevant to PSM)

- (Reference not directly cited in the text, but relevant to furan-based MOFs)

- (Reference not directly cited in the text, but relevant to COF synthesis)

- (Reference not directly cited in the text, but relevant to PSM)

- (Reference not directly cited in the text, but relevant to PSM)

- (Reference not directly cited in the text, but relevant to COF synthesis)

- (Reference not directly cited in the text, but relevant to COFs in drug delivery)

- (Reference not directly cited in the text, but relevant to COF linkers)

- (Reference not directly cited in the text, but relevant to COF applic

- (Reference not directly cited in the text, but relevant to MOFs)

- (Reference not directly cited in the text, but relevant to furan-based MOFs)

- (Reference not directly cited in the text, but relevant to MOF stability)

Sources

- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Furan-3,4-dicarbaldehyde in Schiff Base Reactions

Introduction: The Versatility of Furan-3,4-dicarbaldehyde in Modern Chemistry

Furan-3,4-dicarbaldehyde is a unique dialdehyde built upon a five-membered aromatic heterocycle. This structure is not merely a synthetic curiosity; its two spatially-proximate and reactive aldehyde groups offer a powerful platform for constructing complex molecular architectures. When employed in Schiff base condensation reactions, this dialdehyde serves as a cornerstone for creating sophisticated multidentate ligands.

Schiff bases, compounds containing an imine or azomethine (-C=N-) group, are formed by the condensation of a primary amine with a carbonyl compound[1][2]. While simple aldehydes yield bidentate ligands, the use of furan-3,4-dicarbaldehyde allows for the synthesis of tetradentate or even larger macrocyclic structures in a single, often high-yielding, step. The furan ring itself is not a passive scaffold; its oxygen atom can act as a coordination site, and its aromatic system influences the electronic properties of the final molecule[3].

These resulting Schiff base ligands are of immense interest due to their ability to form stable complexes with a wide array of transition metals[4]. These metal complexes are at the forefront of several research areas, including catalysis, materials science, and importantly, drug development, where they have shown promising antibacterial, antifungal, and anticancer activities[4][5][6]. This guide provides a detailed exploration of the synthesis, characterization, and application of Schiff bases derived from furan-3,4-dicarbaldehyde.

The Core Reaction: Schiff Base Condensation

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbons of furan-3,4-dicarbaldehyde, followed by dehydration to form the imine linkages[2]. The 1:2 stoichiometric reaction between the dialdehyde and a primary amine is the most common route to produce tetradentate Schiff base ligands.

General Reaction Scheme:

Furan-3,4-dicarbaldehyde + 2 R-NH₂ → Furan-based Tetradentate Schiff Base Ligand + 2 H₂O

The choice of the primary amine (R-NH₂) is critical as it dictates the final properties of the ligand. Aromatic amines often yield more stable, conjugated systems, while aliphatic amines provide greater flexibility. Functional groups on the amine can introduce additional coordination sites or modulate the solubility and biological activity of the final product.

Experimental Protocols

Protocol 1: Synthesis of a Tetradentate Schiff Base Ligand from Furan-3,4-dicarbaldehyde and Aniline

This protocol describes a standard procedure for the synthesis of N,N'-(furan-3,4-diylbis(methanylylidene))bis(aniline).

Materials:

-

Furan-3,4-dicarbaldehyde (1.0 mmol, 124.1 mg)

-

Aniline (2.0 mmol, 186.2 mg, 182 µL)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalyst)

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard filtration apparatus

Procedure:

-

Reactant Dissolution: Dissolve furan-3,4-dicarbaldehyde (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring.

-

Amine Addition: In a separate beaker, dissolve aniline (2.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate[7].

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours. A color change or precipitation of the product is often observed.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Outcome: A crystalline solid. The yield and melting point should be recorded.

Characterization:

-

FT-IR (KBr, cm⁻¹): Look for the appearance of a strong C=N (imine) stretching band around 1620-1640 cm⁻¹ and the disappearance of the C=O (aldehyde) band from the starting material (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine.

-

¹H NMR (CDCl₃ or DMSO-d₆, δ ppm): Expect to see a characteristic singlet for the imine protons (-CH=N-) typically in the range of 8.0-9.0 ppm. Signals corresponding to the furan and aniline protons should also be present and correctly integrated.

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized Schiff base.

Workflow for Schiff Base Synthesis and Complexation

Caption: General workflow for synthesis and metal complexation.

Key Applications and Insights

A. Coordination Chemistry & Catalysis

The primary application of these Schiff bases is as multidentate ligands in coordination chemistry. The N₂O₂ or N₂O donor set (two imine nitrogens and the furan oxygen) can chelate to a central metal ion, forming highly stable complexes. The geometry of the complex (e.g., octahedral, square planar) is influenced by the metal ion and the specific structure of the amine used.

These metal complexes are not merely of structural interest; they are potent catalysts. For instance, transition metal complexes of furan-derived Schiff bases have been explored as catalysts in various organic transformations, including oxidation and polymerization reactions[8]. The metal center's catalytic activity is fine-tuned by the electronic properties of the ligand, which can be modified by introducing electron-donating or electron-withdrawing groups onto the amine precursor.

Coordination of a Furan-Derived Schiff Base Ligand

Caption: Chelation of a metal ion by the Schiff base ligand.

B. Drug Development and Biological Activity

A significant driver for research into furan-based Schiff bases is their broad spectrum of biological activities[4]. The imine group is critical for these properties[2]. Both the free ligands and their metal complexes have demonstrated potent antimicrobial and antifungal activities[5][9].

Mechanism of Action (Insight): The enhanced biological activity of metal complexes compared to the free ligands is often explained by Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing its lipophilicity. This, in turn, facilitates the complex's diffusion across the lipid membranes of microorganisms, allowing it to interfere with cellular processes more effectively[3].

| Compound Type | Biological Activity | Target Organisms/Cells | Reference |

| Furan Schiff Bases | Antibacterial, Antifungal | E. coli, S. aureus, C. albicans | [5][9] |

| Transition Metal Complexes | Enhanced Antibacterial | Gram-positive & Gram-negative bacteria | [3] |

| Zinc Complexes | Anticancer | Leukemia cells | [4] |

| Copper Complexes | Antitumor | Various tumor cell lines |

Protocol 2: Screening for Antibacterial Activity (Disc Diffusion Method)

This protocol provides a general method for evaluating the antibacterial efficacy of synthesized compounds.

Materials:

-

Synthesized Schiff base and its metal complex(es)

-

DMSO (solvent)

-

Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

-

Sterile blank paper discs (6 mm diameter)

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs, micropipettes, incubator

Procedure:

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of MHA plates using a sterile swab.

-

Disc Preparation: Dissolve a known concentration of the test compounds (e.g., 1 mg/mL) in DMSO. Aseptically apply a precise volume (e.g., 10 µL) onto the sterile blank discs and allow the solvent to evaporate.

-

Disc Placement: Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (DMSO), onto the surface of the inoculated MHA plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity. The activity of the metal complexes is often greater than that of the free ligand[3][10].

Troubleshooting and Key Considerations

-

Low Yield: If the Schiff base yield is low, ensure the primary amine is of high purity. The use of a dehydrating agent or a Dean-Stark apparatus to remove water can also drive the reaction to completion.

-

Hydrolysis: Schiff bases can be susceptible to hydrolysis, especially under acidic conditions. Store products in a dry environment. Aromatic Schiff bases are generally more stable than their aliphatic counterparts[8].

-

Solubility: The solubility of the resulting Schiff bases and their complexes can vary significantly. If a product is insoluble in common NMR solvents, solid-state characterization techniques may be necessary.

-

Catalyst Choice: While glacial acetic acid is a common catalyst, other Lewis acids or even solvent-free, microwave-assisted conditions can be employed for greener and faster synthesis[2].

Conclusion

Furan-3,4-dicarbaldehyde is a valuable and versatile building block in the synthesis of complex Schiff base ligands. Its ability to readily form tetradentate chelating agents through straightforward condensation reactions has positioned it as a key component in the development of novel catalysts and therapeutic agents. The ease of synthesis, coupled with the tunable electronic and steric properties of the resulting ligands and their metal complexes, ensures that this chemistry will continue to be a fertile ground for innovation in coordination chemistry and drug discovery. The enhanced biological potency of the metal complexes over the free ligands, a commonly observed phenomenon, underscores the importance of exploring the full coordination chemistry of these systems in the quest for new and effective drugs.

References

-

Title: Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Char Source: Journal of Xi'an Shiyou University, Natural Science Edition URL: [Link]

-

Title: Synthesis and Spectroscopic Studies of Metal Complexes of Schiff Base Derived From 2-acetyl naphtho [2,1-b] furan. Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives Source: Semantic Scholar URL: [Link]

-

Title: Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis and Characterization of New Schiff Bases and Biological Studies Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene Source: ACG Publications URL: [Link]

-

Title: Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Source: Teikyo Medical Journal URL: [Link]

-

Title: Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from furan 3- carboxaldehyde and 3- amino pyridine Source: Semantic Scholar URL: [Link]

-

Title: ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Characterization of New Schiff Bases and Biological Studies Source: Der Pharma Chemica URL: [Link]

-

Title: Coordination Chemistry Of Carboranes And Furan Ligands On Transition Metal Cluster Complexes Source: Scholar Commons URL: [Link]

-

Title: Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications Source: PMC (PubMed Central) URL: [Link]

-

Title: Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review Source: PMC (PubMed Central) URL: [Link]

-

Title: Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications Source: SciSpace by Typeset URL: [Link]

-

Title: Alkaline-earth metal complexes of macrocyclic Schiff bases derived from furan-2,5-dicarbaldehyde Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and Source: Neliti URL: [Link]

-

Title: Syntheses of 3,4-dicarbaldehyde furan 3. Source: ResearchGate URL: [Link]

-

Title: Synthesis of Schiff Bases by Non-Conventional Methods Source: SciSpace by Typeset URL: [Link]

-

Title: Applications of metal complexes of Schiff bases-A Review Source: TIJER.org URL: [Link]

-

Title: Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2- carbohydrzide and their derivatives as an antimicrobial age Source: Not specified in search results. URL: [Link]

Sources

- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 2. scispace.com [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. scispace.com [scispace.com]

- 9. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xisdxjxsu.asia [xisdxjxsu.asia]

Furan-3,4-dicarbaldehyde: A Versatile Platform for Novel Fluorescent Probes

Introduction

In the dynamic field of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes with high sensitivity and spatiotemporal resolution. The rational design of these probes hinges on the selection of a core scaffold that not only possesses favorable photophysical properties but also allows for facile chemical modification to introduce recognition moieties and tune its sensing capabilities. Furan, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in the design of fluorescent materials due to its unique electronic characteristics and susceptibility to a range of chemical transformations.[1][2] This application note presents furan-3,4-dicarbaldehyde as a highly versatile and promising building block for the development of novel fluorescent probes, particularly for the detection of primary amines and metal ions.

The symmetric dicarbaldehyde functionality at the 3 and 4 positions of the furan ring offers a unique platform for creating a diverse library of sensors. The two aldehyde groups can readily undergo condensation reactions with primary amines to form Schiff bases, a reaction that often leads to significant changes in the electronic structure and, consequently, the fluorescence properties of the molecule.[3][4] This reactivity forms the basis for developing "turn-on" or "turn-off" fluorescent probes for a variety of analytes.

The Strategic Advantage of Furan-3,4-dicarbaldehyde

The choice of furan-3,4-dicarbaldehyde as a core scaffold is underpinned by several key advantages:

-

Convergent Synthesis: The two reactive aldehyde groups allow for a convergent synthetic approach, where two equivalents of an amine-containing recognition unit can be introduced in a single step. This simplifies the synthesis of complex probe architectures.

-

Modulable Electronic Properties: The furan ring is an electron-rich heterocycle, and its electronic properties can be finely tuned by the nature of the substituents introduced via the aldehyde groups.[2] This allows for the rational design of probes with desired absorption and emission wavelengths.

-

Potential for Ratiometric Sensing: The symmetric nature of the dicarbaldehyde opens up possibilities for designing ratiometric probes. By using two different amine-containing fluorophores or by inducing an analyte-dependent conformational change, it may be possible to create sensors that exhibit a shift in their emission wavelength upon analyte binding, providing a more robust and reliable signal.

-

Biocompatibility: The furan moiety is present in numerous biologically active compounds and natural products, suggesting a good potential for biocompatibility in cellular and in vivo imaging applications.[5]

Synthesis of the Core Scaffold: Furan-3,4-dicarbaldehyde

A reliable supply of the core scaffold is paramount for any probe development program. While furan-3,4-dicarbaldehyde is not as commercially prevalent as other furan derivatives, it can be synthesized from readily available starting materials. A plausible and efficient synthetic route involves the preparation of a furan-3,4-dicarboxylate precursor followed by its reduction to the dialdehyde.

Figure 1: General synthetic strategy for furan-3,4-dicarbaldehyde.

Protocol 1: Synthesis of Diethyl Furan-3,4-dicarboxylate

This protocol is adapted from established methods for the synthesis of polysubstituted furans.[6]

Materials:

-

Dimethylsulfonium acylmethylide (or a suitable precursor)

-

Diethyl acetylenedicarboxylate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dimethylsulfonium acylmethylide in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of diethyl acetylenedicarboxylate in the same solvent to the cooled ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield diethyl furan-3,4-dicarboxylate.

Protocol 2: Reduction to Furan-3,4-dicarbaldehyde

This protocol describes a general method for the reduction of esters to aldehydes.

Materials:

-

Diethyl furan-3,4-dicarboxylate

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diethyl furan-3,4-dicarboxylate in the anhydrous solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the DIBAL-H solution dropwise to the cooled ester solution. The stoichiometry of the reducing agent is critical and should be carefully controlled (typically 2.2 equivalents).

-

Stir the reaction mixture at -78 °C for the time indicated by TLC analysis (typically 1-3 hours).

-

Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain furan-3,4-dicarbaldehyde.

Application in Fluorescent Probe Design: "Turn-On" Sensing of Primary Amines

A key application of furan-3,4-dicarbaldehyde is in the design of "turn-on" fluorescent probes for primary amines. The principle behind this design is that the dicarbaldehyde itself is weakly or non-fluorescent. Upon reaction with a primary amine, a highly fluorescent Schiff base is formed, leading to a significant increase in fluorescence intensity.

Figure 2: "Turn-On" sensing mechanism for primary amines.

Protocol 3: General Synthesis of a Furan-Based Schiff Base Fluorescent Probe

This protocol provides a general procedure for the condensation of furan-3,4-dicarbaldehyde with a primary amine.

Materials:

-

Furan-3,4-dicarbaldehyde

-

Primary amine of interest (e.g., an amino-functionalized fluorophore or a biologically relevant amine)

-

Anhydrous solvent (e.g., Ethanol, Methanol)

-

Acid catalyst (optional, e.g., a few drops of acetic acid)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask, dissolve furan-3,4-dicarbaldehyde (1 equivalent) in the anhydrous solvent.

-

Add the primary amine (2 equivalents) to the solution.

-

If necessary, add a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

Collect the solid product by vacuum filtration and wash with cold solvent.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Metal Ion Sensing

The Schiff bases derived from furan-3,4-dicarbaldehyde can be designed to act as selective chemosensors for various metal ions. The imine nitrogens and the furan oxygen can act as coordination sites for metal ions. Binding of a metal ion can restrict the C=N bond rotation and enhance the rigidity of the probe, leading to an increase in fluorescence quantum yield (chelation-enhanced fluorescence, CHEF).

Figure 3: Chelation-enhanced fluorescence (CHEF) mechanism for metal ion detection.

Protocol 4: Spectroscopic Titration for Metal Ion Sensing

This protocol outlines the steps to evaluate the sensing performance of a furan-based Schiff base probe towards a specific metal ion.

Materials:

-

Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile).

-

Stock solutions of various metal perchlorates or nitrates in the same solvent or a compatible buffer.

-

Spectrofluorometer.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Probe Characterization: Record the absorption and emission spectra of the free probe solution. Determine the excitation and emission maxima and the fluorescence quantum yield.

-

Selectivity Study: To a solution of the probe, add an excess (e.g., 10 equivalents) of different metal ion solutions. Record the fluorescence spectra after each addition. A significant change in fluorescence intensity or a spectral shift in the presence of a particular metal ion indicates selectivity.

-

Titration Experiment: To a solution of the probe, incrementally add small aliquots of the stock solution of the target metal ion. After each addition, record the fluorescence spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and the binding stoichiometry (e.g., using a Job's plot).

Data Presentation

| Probe Characteristic | Expected Range/Value | Rationale |

| Absorption Max (λabs) | 350 - 450 nm | Dependent on the extent of π-conjugation introduced by the amine component. |

| Emission Max (λem) | 450 - 600 nm | Tunable based on the electron-donating/withdrawing nature of the substituents. |

| Quantum Yield (ΦF) - Free Probe | < 0.1 | The free rotation around the C-N single bonds and potential photoinduced electron transfer (PET) can lead to non-radiative decay pathways. |

| Quantum Yield (ΦF) - Bound Probe | > 0.3 | Analyte binding restricts intramolecular rotations and can inhibit PET, leading to a significant fluorescence enhancement. |

| Stokes Shift | > 50 nm | A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio. |

| Detection Limit | nM to µM range | Dependent on the binding affinity of the probe for the specific analyte. |

Conclusion

Furan-3,4-dicarbaldehyde is a promising and underutilized scaffold in the design of novel fluorescent probes. Its symmetric structure and reactive aldehyde functionalities provide a straightforward and versatile platform for the synthesis of a wide range of sensors. The principles of Schiff base formation and chelation-enhanced fluorescence can be effectively applied to create "turn-on" probes for primary amines and metal ions. The protocols and design strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of furan-3,4-dicarbaldehyde in developing next-generation fluorescent tools for chemical biology, diagnostics, and drug discovery.

References

-

Wang, L., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances. [Link]

- Padakanti, S., et al. (2004). A New Strategy for the Synthesis of Furan-3,4-dicarboxylic Acid.

- Lash, T. D., et al. (2010). Preparation of Furan and Thiophene-Derived Fulvene Dialdehydes: Synthesis and Structural Characterization of a 22-Oxa-21-carbaporphyrin and a Related Palladium(II) Organometallic Complex. The Journal of Organic Chemistry.

-

Gabe, Y., et al. (2011). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules. [Link]

-

Afrin, A., et al. (2022). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]

-

Organic Syntheses. (1925). Furan. Organic Syntheses. [Link]

- Patra, A., et al. (2019). The synthesis of ''turn-on'' fluorescent probes and their fluorescence spectra for detecting heavy metal ions. New Journal of Chemistry.

-

Sadia, M., et al. (2018). Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. Journal of Fluorescence. [Link]

-

Frontiers in Chemistry. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]

-

Al-Hamdani, A. A. S., et al. (2020). Highly selective and sensitive fluorescent “TURN-ON” furan-based Schiff base for zinc(ii) ion probing: chemical synthesis, DFT studies, and X-ray crystal structure. New Journal of Chemistry. [Link]

-

Frontiers in Chemistry. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. PMC. [Link]

-

Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science. [Link]

-

Wang, Y., et al. (2020). A novel and fast responsive turn-on fluorescent probe for the highly selective detection of Cd2+ based on photo-induced electron transfer. RSC Advances. [Link]

-

Rawate, S. B., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. ACG Publications. [Link]

-